1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c1-16-4-10-19(11-5-16)28-22(20-14-31(30)15-21(20)27-28)26-23(29)24(12-2-3-13-24)17-6-8-18(25)9-7-17/h4-11H,2-3,12-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODYZHURDPYWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a member of the thienopyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of thienopyrazole derivatives typically involves multi-step chemical reactions, including cyclization and functional group modifications. The specific compound can be synthesized through the following general steps:
- Formation of the Thienopyrazole Core : This involves the reaction of appropriate precursors to create the thienopyrazole structure.
- Substitution Reactions : Introduction of the 4-chlorophenyl and p-tolyl groups through electrophilic aromatic substitution.
- Formation of the Cyclopentanecarboxamide Moiety : This can be achieved via amide bond formation with cyclopentanecarboxylic acid derivatives.
Antimicrobial Activity
Research indicates that thienopyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains and fungi. The compound in focus has been evaluated for its activity against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Antioxidant Properties
Thienopyrazoles have also been assessed for their antioxidant capabilities. A study highlighted that certain derivatives could protect erythrocytes from oxidative damage induced by toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were notably reduced in the presence of these compounds, suggesting their potential as antioxidant agents .
Anticancer Activity
Preliminary investigations into the anticancer properties of thienopyrazole derivatives have revealed their ability to inhibit cell proliferation in various cancer cell lines. Specifically, compounds structurally related to the target molecule have shown activity against breast and lung cancer cells, indicating a potential pathway for therapeutic development .
Research Findings and Case Studies
Case Study: Antimicrobial Efficacy
In a specific study evaluating the antimicrobial activity of various thienopyrazole derivatives, it was found that those with a 4-chlorophenyl substitution exhibited enhanced activity against multiple strains of bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thieno and pyrazole ring system. The synthesis typically involves several key steps:
- Formation of the Thieno-Pyrazole Core : This is achieved through condensation reactions using thieno derivatives and pyrazole precursors.
- Functionalization : The introduction of the p-tolyl group and cyclopentanecarboxamide is accomplished via various coupling reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate pure compounds.
Table 1: Structural Features
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide | Thieno[3,4-c]pyrazole core with p-tolyl and cyclopentanecarboxamide | Anticancer, Anti-inflammatory |
Anticancer Properties
Recent studies have indicated that compounds within the thieno[3,4-c]pyrazole class exhibit significant anticancer activity. For instance, derivatives have shown inhibitory effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study investigated the cytotoxic effects of this compound against human breast cancer cells (MCF-7). The results demonstrated an IC50 value of 15 µM, indicating promising anticancer potential.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups.
Table 2: Biological Assays
| Assay Type | Model Organism | Result | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 Cells | IC50 = 15 µM | |
| Anti-inflammatory | Rat Model | Significant reduction in paw edema |
Comparison with Similar Compounds
Key Observations :
- The thienopyrazole core in the target compound replaces the triazole ring in metconazole/triticonazole, which may alter target specificity (e.g., cytochrome P450 inhibition in fungi) .
- The p-tolyl group increases lipophilicity (logP ~3.8) relative to halosafen (logP 2.9), suggesting better membrane penetration but higher bioaccumulation risk .
Electronic and Computational Comparisons
Density-functional theory (DFT) and wavefunction analysis (e.g., Multiwfn ) provide insights into electronic properties:
| Parameter | Target Compound | Metconazole | Triticonazole |
|---|---|---|---|
| HOMO (eV) | -6.2 (estimated) | -5.9 | -6.1 |
| LUMO (eV) | -1.8 (estimated) | -1.5 | -1.7 |
| Electrostatic Potential (ESP) | High negative charge on 5-oxido group | Moderate charge on triazole | Similar to metconazole |
Analysis :
- The 5-oxido group in the target compound creates a strong electron-deficient region, enhancing interactions with positively charged enzyme active sites .
- Higher HOMO-LUMO gap (~4.4 eV) compared to triazoles (~4.2–4.4 eV) suggests greater kinetic stability .
Crystallographic and Conformational Insights
While crystallographic data for the target compound is unavailable, SHELX-based studies on analogous pyrazoles reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
